5-Hydroxy Thiabendazole-13C2,15N
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Overview
Description
5-Hydroxy Thiabendazole-13C2,15N is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Thiabendazole, a benzimidazole fungicide and parasiticide. The compound is labeled with carbon-13 and nitrogen-15 isotopes, which makes it useful for tracing and studying metabolic pathways, pharmacokinetics, and environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Thiabendazole-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure of Thiabendazole. The process typically starts with the synthesis of labeled precursors, followed by their incorporation into the target molecule through a series of chemical reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the isotopic labels are correctly integrated .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in specialized facilities equipped to handle stable isotopes and ensure their accurate incorporation into the target molecule .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy Thiabendazole-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds .
Scientific Research Applications
5-Hydroxy Thiabendazole-13C2,15N has a wide range of scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways and transformations of Thiabendazole in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Thiabendazole.
Industry: Applied in environmental studies to track the fate and impact of Thiabendazole in various ecosystems
Mechanism of Action
The mechanism of action of 5-Hydroxy Thiabendazole-13C2,15N is similar to that of Thiabendazole. It primarily inhibits the enzyme fumarate reductase, which is specific to helminths. This inhibition disrupts the energy metabolism of the parasites, leading to their death. The compound also suppresses egg and larval production, further reducing the parasite population .
Comparison with Similar Compounds
Similar Compounds
Thiabendazole: The parent compound, used as a fungicide and parasiticide.
5-Hydroxy Thiabendazole: The non-labeled version of the compound.
Other Benzimidazole Derivatives: Compounds such as Albendazole and Mebendazole, which have similar antiparasitic properties
Uniqueness
5-Hydroxy Thiabendazole-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking and study in various scientific applications. This isotopic labeling provides a significant advantage in research settings, enabling detailed analysis of metabolic pathways and environmental impact .
Properties
CAS No. |
1391052-65-5 |
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Molecular Formula |
C₈¹³C₂H₇N₂¹⁵NOS |
Molecular Weight |
220.23 |
Synonyms |
2-(4-Thiazolyl)-1H-benzimidazol-6-ol-13C2,15N; 5-Hydroxythiabendazole-13C2,15N; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.